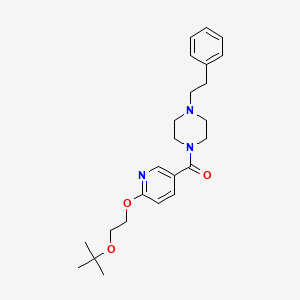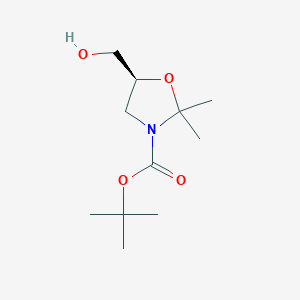![molecular formula C25H20FN3O2 B2412737 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-48-0](/img/structure/B2412737.png)
5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Transformations : Quinoline derivatives, including those structurally related to 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, have been synthesized through various chemical reactions. These compounds are recognized for their fluorescence properties, making them valuable in biochemistry and medicine for studying biological systems. The synthesis processes often involve reactions with aminobenzoic acids or ethyl 4-aminobenzoate to yield new quinoline derivatives, which show potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Characterization and Crystal Structure : Novel quinoline analogs have been characterized using techniques such as IR, Mass, 1H and 13C NMR spectroscopy, and single crystal X-ray diffraction. These studies provide detailed insights into the molecular structures and thermal behaviors of the compounds. Further, in vitro studies and in silico docking analysis have been conducted to explore the anti-inflammatory activities of these compounds (Sureshkumar et al., 2017).
Biological Activities and Applications
Antitubercular Activity : The antitubercular evaluation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has been reported. These compounds were synthesized through SnCl2·2H2O catalyzed one-pot Povarov reaction and demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), highlighting their therapeutic potential (Kantevari et al., 2011).
Estrogen Receptor Ligands : The preparation of novel pyrazolo[4,3-c]quinoline derivatives aimed at acting as potential ligands for the estrogen receptor has been explored. This research underscores the versatility of quinoline derivatives in the development of compounds with specific biological targets (Kasiotis et al., 2006).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDKZDOBZYVHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)
![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)
![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)



![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)